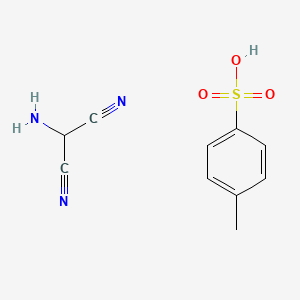

2-Aminomalononitrile 4-methylbenzenesulfonate

説明

2-Aminomalononitrile 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C10H11N3O3S and its molecular weight is 253.28 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Aminomalononitrile 4-methylbenzenesulfonate (CAS: 5098-14-6) is a chemical compound known for its potential biological activities, particularly in pharmaceutical applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H11N3O3S

- Molecular Weight : 253.28 g/mol

- Appearance : White to light yellow powder

- Solubility : Soluble in water

- Melting Point : 174°C

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is involved in the synthesis of diazonamide through Heck endocyclization, which has implications in cancer treatment and immune modulation .

Target Interactions

- Aryl Hydrocarbon Receptor (AhR) : The compound modulates AhR activity, which plays a crucial role in regulating gene expression related to cell differentiation, apoptosis, and angiogenesis .

- Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in inflammatory processes, similar to other indole derivatives .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to or including this compound:

Table 1: Summary of Research Findings

Dosage and Efficacy

The efficacy of this compound varies with dosage. Lower doses have shown therapeutic effects in animal models, while higher doses may lead to toxicity. It is crucial to optimize dosing for desired therapeutic outcomes without adverse effects.

科学的研究の応用

Chemical Properties and Structure

- Molecular Weight : 253.28 g/mol

- CAS Number : 5098-14-6

- Purity : Typically around 95%

- Storage Conditions : Recommended to be kept in a dark place under an inert atmosphere at temperatures below -20°C.

Organic Synthesis

2-Aminomalononitrile 4-methylbenzenesulfonate is primarily recognized for its reactivity with various electrophiles, leading to the formation of complex organic molecules.

Reactions and Products

- Reaction with Isothiocyanates : This compound reacts with isothiocyanates to yield 5-amino-2-(substituted-amino)-4-cyanothiazoles, which can further react with amidines or orthoesters to produce 7-amino-2-(substituted-amino)thiazolo[5,4-d]pyrimidines.

- Aromatic Aldehydes : The reaction with aromatic aldehydes generates (E,E)-4-amino-1-aryl-3-cyano-4-methoxy-2-aza-1,3-butadienes and trans-2,2,5,5-tetracyano-3,6-diarylpiperazines.

Table 1: Summary of Key Reactions

| Reaction Type | Reactants | Products |

|---|---|---|

| Reaction with Isothiocyanates | This compound + Isothiocyanate | 5-amino-2-(substituted-amino)-4-cyanothiazoles |

| Reaction with Aromatic Aldehydes | This compound + Aromatic Aldehyde | (E,E)-4-amino-1-aryl-3-cyano-4-methoxy-2-aza-1,3-butadienes |

Medicinal Chemistry

The compound has been investigated for its potential applications in drug development. Notably, it has been explored for synthesizing intermediates that could lead to pharmaceutical agents.

Case Study: Synthesis of Phenylalanine

Research indicates that the reaction of this compound with benzyl bromide can yield 2-benzyl-2-aminomalononitrile. This intermediate can subsequently undergo hydrolysis to produce phenylalanine, an essential amino acid. This synthesis pathway highlights the compound's relevance in amino acid production.

Materials Science

In materials science, derivatives of this compound have shown promise in developing novel materials with unique properties.

Applications in Polymer Chemistry

The compound has been used as a building block in synthesizing polymers that exhibit specific functional properties. For example, it can be incorporated into polymer matrices to enhance mechanical strength or thermal stability.

特性

IUPAC Name |

2-aminopropanedinitrile;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C3H3N3/c1-6-2-4-7(5-3-6)11(8,9)10;4-1-3(6)2-5/h2-5H,1H3,(H,8,9,10);3H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUWQVWJLLBVQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C(#N)C(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198981 | |

| Record name | Aminomalononitrile p-toluenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5098-14-6 | |

| Record name | Propanedinitrile, 2-amino-, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5098-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminomalononitrile p-toluenesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005098146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminomalononitrile p-toluenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminomalononitrile p-toluenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are some key reactions aminomalononitrile p-toluenesulfonate participates in?

A: Aminomalononitrile p-toluenesulfonate exhibits interesting reactivity with various electrophiles. For instance, it reacts with isothiocyanates to yield 5-amino-2-(substituted-amino)-4-cyanothiazoles. [, ] These thiazoles can further react with amidines or orthoesters, providing access to 7-amino-2-(substituted-amino)thiazolo[5,4-d]pyrimidines. [] Furthermore, it reacts with aromatic aldehydes to produce (E,E)-4-amino-1-aryl-3-cyano-4-methoxy-2-aza-1,3-butadienes and trans-2,2,5,5-tetracyano-3,6-diarylpiperazines. [, ]

Q2: How does the reaction with benzylic compounds make aminomalononitrile p-toluenesulfonate relevant to phenylalanine synthesis?

A: Researchers investigated the reaction of aminomalononitrile p-toluenesulfonate with benzyl bromide as a potential pathway to phenylalanine. [] The reaction, using triethylamine as a base, yields 2-benzyl-2-aminomalononitrile in good yield. Notably, the reaction tolerates the presence of water. Subsequent hydrolysis of 2-benzyl-2-aminomalononitrile leads to the formation of phenylalanine. This route provides an interesting chemical perspective on the presence of one methylene unit in aromatic amino acids and the α-hydrogen in proteinogenic amino acids. []

Q3: Can you elaborate on the structural characterization of trans-2,2,5,5-tetracyano-3,6-diphenylpiperazine, a product formed from aminomalononitrile p-toluenesulfonate?

A: X-ray crystallography studies revealed the structure of trans-2,2,5,5-tetracyano-3,6-diphenylpiperazine, confirming its empirical formula (C20H14N6). [] The analysis showed a piperazine ring adopting a chair conformation, with phenyl groups occupying the equatorial positions. The piperazine ring exhibits approximate tetrahedral geometry for both its exterior and interior bond angles. Interestingly, the crystal structure also revealed the presence of two propanone solvent molecules per piperazine unit. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。